1-(2-Methyl-4-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-4-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a guanidine group attached to a 2-methyl-4-nitrophenyl ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1-(2-Methyl-4-nitrophenyl)guanidine can be achieved through several methods:
One-Pot Synthesis: A sequential one-pot approach involves the reaction of N-chlorophthalimide, isocyanides, and amines.
Traditional Methods: The traditional synthesis relies on the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts.
Industrial Production: Industrial methods often involve the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines.
Chemical Reactions Analysis
1-(2-Methyl-4-nitrophenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amino group, resulting in 1-(2-Methyl-4-aminophenyl)guanidine.
Common reagents used in these reactions include hydrogenation catalysts for reduction and oxidizing agents such as potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-4-nitrophenyl)guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Methyl-4-nitrophenyl)guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it a potential candidate for treating conditions related to muscle weakness and fatigue.
Comparison with Similar Compounds
1-(2-Methyl-4-nitrophenyl)guanidine can be compared with other guanidine derivatives:
1-(2-Methyl-5-nitrophenyl)guanidine: Similar in structure but with a different position of the nitro group, affecting its reactivity and biological activity.
N,N’-Disubstituted Guanidines: These compounds have two substituents on the guanidine group, offering different chemical properties and applications.
Thiourea Derivatives: These compounds are often used in similar synthetic applications but have different reactivity due to the presence of sulfur.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N4O2 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-(2-methyl-4-nitrophenyl)guanidine |
InChI |
InChI=1S/C8H10N4O2/c1-5-4-6(12(13)14)2-3-7(5)11-8(9)10/h2-4H,1H3,(H4,9,10,11) |
InChI Key |
STXXMCQQEVOHHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.